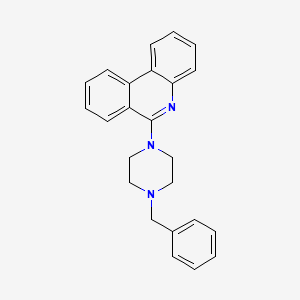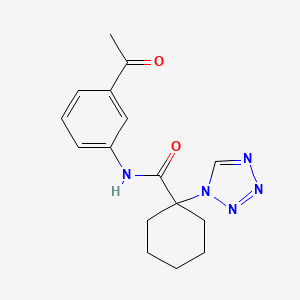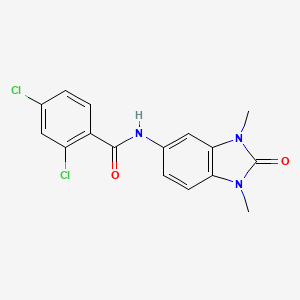![molecular formula C23H27FN2O3 B6072891 2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters in the brain, which can improve mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer, antifungal, and antibacterial properties. In vivo studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects, which can be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol in lab experiments include its high potency, selectivity, and specificity. This compound has been shown to have a high affinity for its target enzymes and receptors, which can make it a useful tool for studying these targets. The limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity. This compound can be difficult and expensive to synthesize, and its toxicity profile is not well understood.
Orientations Futures
There are many future directions for research on 2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its mechanism of action in more detail, particularly its effects on various biochemical pathways. Additionally, future research could focus on developing new and more efficient synthesis methods for this compound, as well as exploring its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a compound that has significant potential for various applications in science and medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields.
Méthodes De Synthèse
The synthesis of 2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol has been reported in the literature using various methods. One of the methods involves the reaction of 2-hydroxy-6-methoxyphenol with 7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane-1,3-dione in the presence of a base and a solvent. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial properties. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In biochemistry, this compound has been investigated for its mechanism of action and its effects on various biochemical pathways.
Propriétés
IUPAC Name |
[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(2-hydroxy-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-29-20-9-4-7-18(21(20)27)22(28)26-13-11-23(16-26)10-5-12-25(15-23)14-17-6-2-3-8-19(17)24/h2-4,6-9,27H,5,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMJPACZPBSQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6072812.png)

![N-(4-ethoxyphenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6072825.png)
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-N'-(2-fluorophenyl)urea](/img/structure/B6072834.png)
![2-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6072836.png)

![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)
![methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)


